molecular formula C25H24N2O2 B10937491 1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10937491
M. Wt: 384.5 g/mol
InChI Key: WJBQRBRSPXEGMS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methoxyphenyl groups and a dimethylphenyl group attached to the pyrazole ring. It is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties. It is studied for its interactions with biological targets and its potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole: This compound has similar structural features but with additional methoxy groups, which may influence its reactivity and bioactivity.

    1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole: This compound lacks one of the methoxyphenyl groups, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H24N2O2/c1-17-5-10-21(15-18(17)2)27-25(20-8-13-23(29-4)14-9-20)16-24(26-27)19-6-11-22(28-3)12-7-19/h5-16H,1-4H3

InChI Key

WJBQRBRSPXEGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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